molecular formula C10H10N2O2 B13716100 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13716100
M. Wt: 190.20 g/mol
InChI Key: ROOZNCRQVNSQQT-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a nitrophenyl group attached to the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. One common method is the condensation of 2-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product . Another approach involves the use of a base, such as sodium hydroxide, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2

InChI Key

ROOZNCRQVNSQQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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